molecular formula C6H5NNaO3 B147331 Sodium 4-nitrophenolate CAS No. 824-78-2

Sodium 4-nitrophenolate

Cat. No.: B147331
CAS No.: 824-78-2
M. Wt: 162.10 g/mol
InChI Key: OORLTLMFPORJLV-UHFFFAOYSA-N
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Description

Sodium 4-nitrophenolate is an organic compound with the molecular formula C6H4NO3Na. It is the sodium salt of 4-nitrophenol, a compound known for its yellow crystalline appearance. This compound is widely used in various scientific and industrial applications due to its unique chemical properties, including its role as an intermediate in organic synthesis and its use in the preparation of dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-nitrophenolate can be synthesized through the neutralization of 4-nitrophenol with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where 4-nitrophenol is dissolved in water, and sodium hydroxide is added gradually until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in its solid form.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar neutralization methods. The process involves the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the final product. The industrial production also includes steps for purification and crystallization to obtain this compound with the desired specifications.

Chemical Reactions Analysis

Types of Reactions: Sodium 4-nitrophenolate undergoes various chemical reactions, including:

    Reduction: this compound can be reduced to 4-aminophenol using reducing agents such as sodium borohydride. This reaction is commonly used in the synthesis of pharmaceuticals and other organic compounds.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. This property makes it a valuable intermediate in organic synthesis.

    Oxidation: Although less common, this compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

    Substitution Reagents: Various nucleophiles, such as amines and thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products:

    Reduction: 4-Aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: Oxidized phenolic compounds.

Scientific Research Applications

Agrochemical Applications

Sodium 4-nitrophenolate has emerged as a crucial component in sustainable agriculture, particularly in integrated pest management (IPM) systems. Its applications include:

  • Plant Growth Regulation : It enhances root formation and vegetative growth, leading to healthier plants that are more resilient to environmental stresses. This results in improved crop yields and reproductive efficiency .
  • Nutrient Uptake : The compound improves nutrient uptake efficiency, allowing plants to utilize essential nutrients more effectively .
  • Stress Tolerance : It increases plant tolerance to drought, heat, and salinity, which can significantly reduce yield losses due to adverse environmental conditions .

Key Benefits of this compound in Agriculture

BenefitDescription
Improved Crop GrowthEnhances root and vegetative growth for healthier plants
Enhanced Nutrient UptakeIncreases efficiency of nutrient absorption
Stress ToleranceImproves resilience against drought and heat
Reduced Chemical InputAllows for targeted application, minimizing overall chemical usage
Environmental CompatibilityDecomposes into harmless byproducts, enhancing soil health

Pharmaceutical Applications

This compound is utilized in the synthesis of various pharmaceutical compounds. A notable application is in the reduction of 4-nitrophenol to 4-aminophenol using sodium borohydride (NaBH4), which is a key intermediate in the production of analgesics and antipyretics such as paracetamol . This reaction is widely used to evaluate the catalytic performance of metallic nanoparticles, making it a standard method in pharmaceutical chemistry.

Reaction Overview

The reduction process can be summarized as follows:

4 Nitrophenol+NaBH44 Aminophenol\text{4 Nitrophenol}+\text{NaBH}_4\rightarrow \text{4 Aminophenol}

This reaction is characterized by its simplicity and efficiency, often monitored using UV-visible spectroscopy .

Material Science Applications

This compound also plays a role in material science, particularly in the development of nonlinear optical materials. Recent studies have focused on its crystal structures, which exhibit unique optical properties suitable for applications in photonics and optoelectronics.

Case Study: Nonlinear Optical Crystals

A study highlighted the crystal structure of this compound dihydrate, which exhibits C2 monoclinic symmetry. This structure has been shown to enhance second and third harmonic generation properties, making it valuable for optical applications .

Mechanism of Action

The mechanism of action of sodium 4-nitrophenolate involves its interaction with various molecular targets and pathways. In reduction reactions, this compound acts as an electron acceptor, facilitating the transfer of electrons from the reducing agent to the nitro group, resulting in the formation of 4-aminophenol. In substitution reactions, the nitro group serves as a leaving group, allowing nucleophiles to attack the aromatic ring and form substituted products.

Comparison with Similar Compounds

Sodium 4-nitrophenolate can be compared with other similar compounds, such as:

    Sodium 2-nitrophenolate: Similar in structure but with the nitro group in the ortho position, leading to different reactivity and applications.

    Sodium 3-nitrophenolate: The nitro group is in the meta position, affecting its chemical properties and uses.

    Sodium 4-aminophenolate: The reduced form of this compound, used in different applications due to the presence of the amino group.

Uniqueness: this compound is unique due to its specific positioning of the nitro group, which influences its reactivity and makes it suitable for a wide range of chemical reactions and applications.

Biological Activity

Sodium 4-nitrophenolate, a sodium salt of 4-nitrophenol, is recognized for its diverse biological activities, particularly in agriculture as a plant growth regulator and in various biochemical applications. This article explores its biological mechanisms, effects on plant physiology, and relevant case studies, supported by comprehensive research findings.

This compound has the chemical formula C6H4NNaO3\text{C}_6\text{H}_4\text{NNaO}_3 and is often represented as a white crystalline solid. It is soluble in water and exhibits properties that make it useful in both agricultural and laboratory settings.

This compound acts primarily as a plant growth regulator through several mechanisms:

  • Hormonal Regulation : It influences plant growth by modulating the levels of plant hormones such as auxins. The compound inhibits indole-3-acetic acid (IAA) oxidase, leading to increased IAA levels, which promote cell elongation and division .
  • Nutrient Uptake Enhancement : Studies indicate that this compound enhances nutrient absorption in plants, improving their overall health and productivity .
  • Stress Tolerance : The compound has been shown to increase plant resilience against environmental stresses such as drought and salinity by improving root development and water uptake efficiency .

Biological Effects on Plants

The biological activity of this compound manifests in various ways:

  • Increased Biomass Accumulation : Application of this compound has been associated with significant increases in biomass for crops like oilseed rape and cucumber. In field trials, treated plants exhibited higher yields compared to controls .
  • Enhanced Photosynthesis : The compound positively affects the photosynthetic apparatus, thereby increasing photosynthetic efficiency and transpiration rates without compromising water content .
  • Improved Flowering and Fruit Set : this compound regulates hormonal balance, leading to improved flowering rates and fruit set in various crops .

Case Study 1: Oilseed Rape

In a field study conducted over two growing seasons, oilseed rape plants treated with this compound showed:

ParameterControl GroupTreated Group
Plant Height (cm)8590
Pods per Plant1516
Seeds per Pod3032

The results indicated that treated plants had taller stature and increased reproductive success compared to controls .

Case Study 2: Cucumber Growth

Research on cucumber plants demonstrated that those treated with this compound had:

Growth ParameterControl GroupTreated Group
Biomass (g)5065
Leaf Area (cm²)200250

This study highlighted the effectiveness of this compound in promoting vegetative growth under controlled conditions .

Safety and Environmental Impact

While this compound is effective for agricultural purposes, its safety profile is crucial. It is classified with certain hazards, including potential skin irritation and respiratory effects upon inhalation. However, it is noted for its environmental compatibility as it degrades into non-toxic byproducts in soil ecosystems .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting and quantifying sodium 4-nitrophenolate in complex matrices like biological or environmental samples?

this compound is commonly detected using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) due to its high sensitivity and specificity. For example, in tropical fruit samples, recovery rates ranged from 94.27% to 106.35% with relative standard deviations (RSD) below 25.45%, ensuring reliable quantification even in complex matrices . Method validation should include calibration curves, matrix-matched standards, and spike-recovery tests to address matrix effects.

Q. How can this compound be synthesized, and what purity criteria should be prioritized?

Synthesis typically involves neutralizing 4-nitrophenol with sodium hydroxide. Purity is assessed via UV-Vis spectroscopy (absorption peaks at 317 nm for 4-nitrophenol, shifting to 400 nm upon conversion to this compound in alkaline conditions) . For catalytic studies, purity >99% (verified by GC or HPLC) is critical to avoid side reactions. Structural confirmation requires Fourier-transform infrared spectroscopy (FTIR) to identify nitro (─NO₂) and phenolate (─O⁻) functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is hygroscopic and may decompose under heat or light. Storage should be in airtight containers at 4°C, away from reducing agents. Personal protective equipment (PPE) like nitrile gloves and goggles are mandatory due to potential skin/eye irritation. Waste disposal must follow protocols for nitroaromatic compounds, including neutralization with dilute acid before disposal .

Advanced Research Questions

Q. How do catalytic systems like Au/g-Fe₂O₃@HAP enhance the reduction efficiency of this compound to 4-aminophenolate?

Au nanoparticles on γ-Fe₂O₃@hydroxyapatite (HAP) core-shell structures provide high surface area and electron transfer pathways, achieving a turnover frequency (TOF) of 241.3 h⁻¹ for the reduction reaction with NaBH₄. The magnetic core enables easy catalyst recovery (92% efficiency after 6 cycles) . Kinetic studies show pseudo-first-order behavior, with rate constants dependent on catalyst loading (e.g., 0.2969 min⁻¹ for 100 µL catalyst vs. 0.0437 min⁻¹ for 10 µL) .

Q. What experimental design considerations are critical for resolving contradictions in recovery rates during this compound quantification across different matrices?

Matrix-induced signal suppression/enhancement in UPLC-MS/MS can lead to variable recovery rates (e.g., −24.64% RSD in certain fruits ). To mitigate this:

  • Use isotope-labeled internal standards (e.g., ¹³C-labeled this compound) for correction.
  • Optimize extraction solvents (e.g., acetonitrile for plant tissues vs. ethyl acetate for soil).
  • Validate methods using matrix-matched calibration curves rather than pure solvent standards.

Q. How can structural and optical properties of this compound derivatives inform their application in nonlinear optical (NLO) materials?

Crystals like 2-aminopyridinium 4-nitrophenolate exhibit strong second harmonic generation (SHG) due to extended π-conjugation and donor-acceptor groups. Single-crystal X-ray diffraction (SXRD) reveals non-centrosymmetric packing, while UV-Vis-NIR spectroscopy confirms broad transparency ranges (up to 1500 nm), critical for NLO efficiency . Thermal stability (up to 150°C) must be assessed via thermogravimetric analysis (TGA) to ensure practical applicability.

Q. What strategies improve the reproducibility of this compound reduction kinetics studies using heterogeneous catalysts?

Key factors include:

  • Standardized NaBH₄ concentrations (excess to ensure zero-order dependence).
  • Controlled agitation (e.g., 300 rpm magnetic stirring) to minimize diffusion limitations.
  • In situ monitoring via UV-Vis spectroscopy at 400 nm to track 4-nitrophenolate depletion .
  • Reporting apparent rate constants (kₐₚₚ) normalized to catalyst mass or surface area.

Q. Methodological Guidance

Q. How should researchers design experiments to compare the catalytic activity of novel this compound reduction catalysts?

  • Benchmark against established catalysts (e.g., Au/g-Fe₂O₃@HAP or Ag-Au nanotubes ).
  • Use identical reaction conditions (25°C, 0.1 M NaBH₄, 10⁻⁴ M substrate).
  • Calculate TOF values and activation energies via Arrhenius plots.
  • Include control experiments (e.g., catalyst-free or support-only reactions) to confirm catalytic role.

Q. What advanced spectroscopic techniques are recommended for elucidating reaction mechanisms in this compound transformations?

  • In situ Raman spectroscopy to track intermediate species (e.g., BH₄⁻ intermediates during reduction).
  • X-ray photoelectron spectroscopy (XPS) to study catalyst surface oxidation states post-reaction.
  • Electron paramagnetic resonance (EPR) to detect radical intermediates in photocatalytic systems.

Q. Data Analysis & Contradictions

Q. How can discrepancies in reported catalytic efficiencies for this compound reduction be resolved?

Variations often arise from differences in:

  • Catalyst synthesis methods (e.g., deposition-precipitation vs. sol-gel).
  • Particle size distribution (nanoscale vs. bulk catalysts).
  • Reaction monitoring techniques (UV-Vis vs. HPLC for concentration measurement).
    Cross-lab validation using standardized protocols and reference materials is essential .

Properties

CAS No.

824-78-2

Molecular Formula

C6H5NNaO3

Molecular Weight

162.10 g/mol

IUPAC Name

sodium;4-nitrophenolate

InChI

InChI=1S/C6H5NO3.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4,8H;

InChI Key

OORLTLMFPORJLV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O.[Na]

Color/Form

Yellow crystalline solid

Key on ui other cas no.

824-78-2

Pictograms

Flammable; Irritant; Health Hazard; Environmental Hazard

Related CAS

100-02-7 (Parent)

solubility

Sol in wate

Synonyms

Sodium-4-nitrophenoxide

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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